6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE
Description
6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups, a phenyl group, and a sulfone group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
6,7-dimethoxy-2-(4-methoxyphenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-28-19-9-11-20(12-10-19)31(26,27)25-14-13-18-15-22(29-2)23(30-3)16-21(18)24(25)17-7-5-4-6-8-17/h4-12,15-16,24H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMOIJZWTSQVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 6,7-dimethoxyisoquinoline and 4-methoxyphenylsulfone.
Reaction Steps: The process may involve steps like nitration, reduction, and sulfonation under controlled conditions.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sulfuric acid (H₂SO₄) and sodium borohydride (NaBH₄) may be used.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions may target the sulfone group, converting it to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfone groups may play crucial roles in binding to these targets, influencing biological pathways and exerting effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the sulfone group, which may result in different chemical and biological properties.
4-Methoxyphenylsulfone: Lacks the isoquinoline structure, leading to different reactivity and applications.
Uniqueness
The presence of both the isoquinoline and sulfone groups in 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE makes it unique, as it combines the properties of both functional groups, potentially leading to novel applications and reactivity patterns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
